4-Allyoxystyrene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-ethenyl-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C11H12O/c1-3-9-12-11-7-5-10(4-2)6-8-11/h3-8H,1-2,9H2 |
InChI Key |
ZSZUAWYMYCAJNX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Chemical Properties and Synthesis of 4 Allyloxystyrene
4-Allyloxystyrene (4-AOS) is a derivative of styrene (B11656) where an allyloxy group is substituted at the para-position of the phenyl ring. Its chemical structure combines the polymerizable vinyl group characteristic of styrene with the additional reactive allyl ether linkage.
Historically, the synthesis of 4-allyloxystyrene has presented challenges, primarily due to associated high costs. google.com Traditional synthetic routes often involved a two-stage process:
Conversion of 4-hydroxybenzaldehyde (B117250) to 4-allyloxybenzaldehyde (B1266427) : This step typically involved the alkylation of the phenolic hydroxyl group with allyl bromide. google.comgoogleapis.com
Conversion of 4-allyloxybenzaldehyde to 4-allyloxystyrene : This stage commonly utilized a Wittig reaction, employing reagents such as methyltriphenylphosphonium (B96628) bromide. google.comgoogleapis.com
While effective, these two-stage methods required stoichiometric quantities of costly starting materials, limiting the commercial viability of 4-AOS-derived products. google.com More recent advancements have focused on more efficient and cost-effective synthetic methodologies. One such method involves the conversion of 4-acyloxystyrenes to 4-allyloxystyrene in a single-pot reaction. This process entails treating the 4-acyloxystyrene with at least one equivalent of a suitable base, followed by the addition of approximately one equivalent of an alkylating agent (e.g., an allyl halide like allyl bromide). googleapis.com This single-pot approach aims to reduce the complexity and cost of production.
The presence of the allyloxy group in 4-allyloxystyrene also enables unique reactions beyond conventional vinyl polymerization. For instance, 4-allyloxystyrene units can undergo photo-Claisen rearrangement. This rearrangement has been observed in poly(4-allyloxystyrene)-block-polystyrene diblock copolymers (PASt-b-PSt), where irradiation can induce micellization. During this process, the 4-allyloxystyrene units rearrange into 3-allyl-4-hydroxystyrene units, and competitive elimination of allyl groups can also occur. mdpi.comdntb.gov.ua
Polymerization and Copolymerization Behavior
Homopolymerization and Polymer Properties
Homopolymerization of 4-allyloxystyrene yields poly(4-allyloxystyrene) (PAOS). The vinyl group typically undergoes addition polymerization, forming the polymer backbone. The allyloxy group remains as a pendant functionality, which can be further exploited for post-polymerization modifications or crosslinking.
While direct detailed data on the homopolymerization kinetics of 4-allyloxystyrene is less commonly highlighted in general overviews, its utility often lies in its ability to be incorporated into more complex polymer systems. The pendant allyl groups in PAOS can be activated for subsequent reactions, such as thiol-ene click reactions, which are highly efficient and selective.
Copolymerization Strategies and Resulting Materials
Copolymerization with 4-allyloxystyrene is a key strategy to impart specific functionalities and properties to polymeric materials. A notable application of 4-allyloxystyrene in copolymerization is in the field of inverse vulcanization. This technique involves the copolymerization of elemental sulfur (S₈) with olefinic compounds. Poly(4-allyloxystyrene) (PAOS) has been successfully used as a comonomer with sulfur to produce network polymers, denoted as PAOSx, where 'x' represents the percent by mass of sulfur in the composite. researchgate.netrsc.orgrsc.orgrsc.orgrsc.orgresearchgate.net
The properties of these sulfur-crosslinked PAOSx materials are highly dependent on the sulfur content:
Low Sulfur Content (< 50% sulfur) : Materials with sulfur content below 50% typically behave as thermosets. researchgate.netrsc.orgrsc.org
High Sulfur Content (> 90% sulfur) : Materials with high sulfur content, such as PAOS90 and PAOS99, exhibit thermally healable and remeltable properties, making them candidates for facile repair and recyclability. researchgate.netrsc.orgrsc.orgrsc.org This thermal reversibility of S-S bonds is a significant advantage for sustainable polymer design. rsc.org
Table 1: Thermal and Mechanical Properties of Sulfur-Crosslinked Poly(4-allyloxystyrene) (PAOSx) rsc.orgrsc.org
| Material | Sulfur Content (wt%) | Glass Transition Temperature (Tg) / Melting Temperature (Tm) (°C) | Storage Modulus at -37 °C (GPa) | Characteristics |
| PAO | 0 | Tg = 43.3 | - | Base polymer |
| PAOSx | < 50 | No Tg or Tm from -50 to 140 | - | Thermoset |
| PAOS90 | 90 | Tg or Tm ~106 (orthorhombic to monoclinic phase change) | ~3 | Thermally healable, remeltable |
| PAOS99 | 99 | Tg or Tm ~106 (orthorhombic to monoclinic phase change) | ~6 | Thermally healable, remeltable, retains strength after 12 cycles |
The dynamic mechanical analysis (DMA) of PAOS90 and PAOS99 indicates high storage moduli, demonstrating their robust mechanical performance. rsc.org The endothermic feature observed around 106 °C in higher sulfur content PAOSx materials is attributed to the orthorhombic to monoclinic phase change of sulfur. rsc.org
Beyond sulfur copolymerization, 4-allyloxystyrene can also be integrated into block copolymers, as seen in poly(4-allyloxystyrene)-block-polystyrene (PASt-b-PSt). These copolymers can undergo photo-induced micellization, where irradiation triggers a photo-Claisen rearrangement of the allyloxystyrene units. mdpi.comdntb.gov.ua This highlights the potential of 4-AOS in creating smart polymeric materials with responsive properties.
Applications in Advanced Polymer Materials
Historical Methods in 4-Allyloxystyrene Synthesis
Historically, the preparation of 4-allyloxystyrene monomer often involved a two-stage synthetic route. This method typically commenced with the alkylation of 4-hydroxybenzaldehyde (B117250) with allyl bromide. This initial reaction yielded 4-allyloxybenzaldehyde (B1266427) as an intermediate. wikipedia.orgfishersci.se
Following the formation of 4-allyloxybenzaldehyde, the second stage involved its conversion to 4-allyloxystyrene. This transformation was achieved through a Wittig reaction, utilizing methyltriphenylphosphonium (B96628) bromide. wikipedia.orgfishersci.se A critical aspect of this historical pathway was the necessity to isolate and purify the intermediate 4-allyloxybenzaldehyde, often by vacuum distillation, before proceeding to the Wittig reaction stage. wikipedia.orgfishersci.se This multi-step process, while effective, highlighted the need for more direct and efficient synthetic routes.
Contemporary Chemical Synthesis Strategies
Modern synthetic approaches to 4-allyloxystyrene prioritize efficiency, higher yields, and simplified procedures, often leveraging readily available precursors.
A prominent contemporary strategy for synthesizing 4-allyloxystyrene involves the direct alkylation of phenolic precursors. A particularly preferred method starts from 4-acetoxystyrene (B54282), a commercially available compound. fishersci.se This "single-pot reaction" involves two key steps: first, the saponification or hydrolysis of the phenolic ester bond of 4-acetoxystyrene using a suitable base, and then the subsequent addition of an alkylating agent. wikipedia.orgfishersci.se
Potassium hydroxide (B78521) (KOH) is a commonly employed base, and allyl bromide serves as the alkylating agent. wikipedia.orgfishersci.se High yields, often exceeding 80%, have been reported for this method. wikipedia.orgfishersci.se For instance, a reaction utilizing 4-acetoxystyrene with two equivalents of potassium hydroxide followed by one equivalent of allyl bromide in a tetrahydrofuran (B95107) (THF)/water solvent system can achieve high yields, with one example reporting an 84% yield after vacuum distillation. wikipedia.orgfishersci.se
Reaction conditions often involve cooling the reaction mixture, adding 4-acetoxystyrene, stirring, further cooling, and then adding a solution of allyl bromide. The mixture is then typically heated to facilitate the reaction. For example, maintaining temperatures between 5°C and 10°C during the addition of allyl bromide, followed by heating to 60°C for several hours, has been shown to produce 4-allyloxystyrene in good yields. wikipedia.org
While 4-vinylphenol (B1222589) (4-hydroxystyrene) can be a side-product, its concentration can be reduced through aqueous extraction, such as washing with a potassium hydroxide solution. wikipedia.org The product is typically purified by vacuum distillation. wikipedia.orgfishersci.se
Another alkylation approach, though noted historically for synthetic and storage difficulties with the highly reactive p-vinylphenol, involves the direct alkylation of p-vinylphenol (4-hydroxystyrene) with allyl bromide. More recently, this approach has been successfully applied in polymer synthesis, demonstrating that exhaustive alkylation of poly(4-vinylphenol) with allyl bromide in the presence of potassium carbonate can afford poly(4-allyloxystyrene) in quantitative yield.
Detailed research findings on the alkylation of 4-acetoxystyrene are summarized in the table below:
| Precursor | Alkylating Agent | Base | Solvent System | Temperature Range (°C) | Reaction Time (h) | Yield (%) | Notes | Reference |
| 4-Acetoxystyrene | Allyl bromide | Potassium hydroxide | THF/Water | 5-60 | ~4 | 84 | Vacuum distillation for purification. | wikipedia.orgfishersci.se |
| 4-Acetoxystyrene | Allyl bromide | Potassium hydroxide | THF/Water | 4-6 | - | 82 | Residual 4% 4-acetoxystyrene, 9% 4-vinylphenol. | wikipedia.orgfishersci.se |
| 4-Acetoxystyrene | Allyl bromide | Potassium hydroxide | THF/Water | - | 1 | 88 (crude) | Following reaction exotherm. | wikipedia.orgfishersci.se |
| 4-Acetoxystyrene | Allyl bromide | Potassium hydroxide | THF/Water | 23 (ambient) | - | 66 | Residual 15% 4-vinylphenol. | wikipedia.orgfishersci.se |
| Poly(4-vinylphenol) | Allyl bromide | K2CO3 | Acetonitrile | 80 (reflux) | 72 | Quantitative | For poly(4-allyloxystyrene). |
While alkylation of phenolic precursors remains a dominant route, research continues to explore other synthetic avenues and innovations. For instance, the compound 4-allyloxystyrene itself can undergo further chemical transformations, such as isomerization to 4-propenyloxystyrene through base-catalyzed methods. However, this represents a reaction of 4-allyloxystyrene rather than a synthesis to it.
In the broader context of material science, poly(4-allyloxystyrene) has been utilized in "inverse vulcanization" processes, reacting with elemental sulfur to form network polymers. This application underscores the importance of efficient 4-allyloxystyrene synthesis for advanced material development.
Organocatalytic Approaches
Crosslinking Phenomena during Cationic Polymerization
Cationic polymerization of 4-Allyloxystyrene is known to be highly sensitive to reaction conditions, particularly regarding the formation of crosslinked structures. Research has shown that the bulk cationic polymerization of 4-Allyloxystyrene at 20°C, initiated by aluminum chloride, readily yields an insoluble, crosslinked polymer. researchgate.net This indicates that under certain conditions, both the vinyl group (styrene moiety) and the allyloxy group can participate in the polymerization, leading to network formation. google.comgoogle.com
In contrast, conducting the cationic polymerization in solution, such as in dichloromethane (B109758) at -78°C with boron trifluoride etherate as the initiator, results in a linear, soluble polymer. researchgate.net This suggests that lower temperatures and diluted conditions can suppress the crosslinking reactions, allowing for a more controlled polymerization primarily through the more reactive vinyl group. The ability of cationic polymerization to form stable carbocation intermediates makes it susceptible to side reactions involving the allyloxy group, which can lead to branching and ultimately crosslinking if not carefully controlled. libretexts.org
Radical Polymerization of 4-Allyloxystyrene
Radical polymerization is a versatile method for polymerizing vinyl monomers, including 4-Allyloxystyrene. This mechanism involves the formation and propagation of radical species. snu.ac.krlibretexts.orgwikipedia.org
Conventional radical polymerization of vinyl monomers typically proceeds via three main elementary steps: initiation, propagation, and termination, alongside chain transfer reactions. snu.ac.krlibretexts.orgfujifilm.com For 4-Allyloxystyrene, conventional radical polymerization would involve the addition of an initiating radical to the vinyl group, followed by successive additions of monomer units to the growing polymer chain. libretexts.org
However, conventional radical polymerization often suffers from a lack of control over molecular weight and polydispersity due to the rapid and irreversible nature of termination and chain transfer reactions. cmu.edu This can lead to polymers with broad molecular weight distributions and less defined architectures. Initiators commonly used in conventional radical polymerization include thermal initiators (e.g., peroxides, azo compounds) and photochemical initiators. snu.ac.krlibretexts.org
To overcome the limitations of conventional radical polymerization, controlled/living radical polymerization (CRP) methodologies have been developed. These techniques enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures, such as block copolymers. cmu.edusigmaaldrich.com The key principle behind CRP is the establishment of a rapid equilibrium between active propagating radicals and dormant species, thereby minimizing irreversible termination reactions. sigmaaldrich.com
Several CRP techniques exist, with Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization being the most prominent. cmu.edusigmaaldrich.comsigmaaldrich.commdpi.com
Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that utilizes stable nitroxide radicals to reversibly trap propagating polymer chains. slideshare.net This reversible trapping forms alkoxyamine species, which act as dormant chains, maintaining a low concentration of active radicals and thus suppressing termination reactions. slideshare.net
Poly(4-allyloxystyrene)-block-polystyrene diblock copolymers have been successfully synthesized, indicating the applicability of NMP (or related controlled radical polymerization methods) for polymerizing 4-allyloxystyrene units. mdpi.comnii.ac.jp The NMP process typically involves a radical initiator and a nitroxide mediator. The control offered by NMP allows for the creation of well-defined polymer architectures from monomers like 4-Allyloxystyrene. slideshare.net
The elementary reaction steps in radical polymerization, whether conventional or controlled, include:
Initiation: The process begins with the decomposition of an initiator to form primary radicals, which then add to a monomer molecule to form an initiating polymer radical. snu.ac.krfujifilm.com
Propagation: The growing polymer radical rapidly adds successive monomer units, extending the polymer chain. This is a chain growth process. snu.ac.krlibretexts.orgfujifilm.com
Termination: Active polymer radicals can combine (recombination) or undergo disproportionation, leading to the cessation of chain growth. snu.ac.krfujifilm.com
Chain Transfer: A propagating radical can abstract an atom from another molecule (e.g., monomer, solvent, initiator, or polymer), leading to the transfer of the radical center and potentially the formation of a new polymer chain or a dead polymer chain. snu.ac.krlibretexts.orgfujifilm.com
Controlled/Living Radical Polymerization Methodologies
Photo-Induced Polymerization and Related Reactions
Photo-induced polymerization utilizes light to initiate or control polymerization reactions. For 4-Allyloxystyrene, photo-induced processes can lead to both polymerization and other significant chemical transformations.
Exposure of 4-Allyloxystyrene to UV light can induce polymerization, yielding linear soluble polymers, similar to those obtained under controlled cationic polymerization conditions. researchgate.net This highlights the versatility of 4-Allyloxystyrene as a photopolymerizable monomer.
Beyond direct polymerization, 4-Allyloxystyrene is known to undergo photo-induced reactions, notably the photo-Claisen rearrangement. This rearrangement involves the transformation of 4-allyloxystyrene units within a polymer chain into 3-allyl-4-hydroxystyrene units upon irradiation. mdpi.comdntb.gov.uamdpi.com This reaction has been observed in poly(4-allyloxystyrene)-block-polystyrene diblock copolymers, where it can induce micellization. mdpi.com During this photorearrangement, competitive elimination of allyl groups can also occur. mdpi.com
Photo-induced crosslinking reactions are also relevant for styryloxy compounds, including 4-Allyloxystyrene, especially when incorporated into compositions designed for such purposes. google.com These reactions leverage the light-sensitive nature of the monomer to form network structures.
Table 1: Polymerization Parameters and Outcomes for 4-Allyloxystyrene
| Polymerization Type | Initiator/Conditions | Temperature | Solvent | Outcome/Phenomena | Reference |
| Cationic (Bulk) | Aluminum chloride | 20°C | None | Insoluble crosslinked polymer | researchgate.net |
| Cationic (Solution) | Boron trifluoride etherate | -78°C | Dichloromethane | Linear soluble polymer | researchgate.net |
| Photo-Induced | UV exposure | Not specified | Not specified | Linear soluble polymer | researchgate.net |
| Photo-Induced (Block Copolymer) | Irradiation (e.g., high-pressure mercury lamp) | Room temperature | Cyclohexane (B81311) (for micellization) | Photo-Claisen rearrangement to 3-allyl-4-hydroxystyrene units; micellization | mdpi.comdntb.gov.uamdpi.com |
| Controlled Radical (NMP) | Nitroxide mediator (e.g., TEMPO derivatives) | Not specified | Not specified | Synthesis of poly(4-allyloxystyrene)-block-polystyrene diblock copolymers | mdpi.comnii.ac.jp |
Reactivity Ratios and Monomer Sequence Control in Copolymerization
Reactivity ratios are critical parameters in copolymerization, dictating the instantaneous composition of the copolymer and the sequence distribution of monomer units along the polymer chain. These ratios (r1 and r2) describe the relative preference of a propagating radical for adding its own monomer versus the other monomer in a binary copolymerization system. If r1 > 1, the radical prefers to add its own monomer, while r1 < 1 indicates a preference for the other monomer. When both r1 and r2 are greater than 1, there is a tendency to form block copolymers, whereas if r1 * r2 = 0, alternating copolymers are formed. An ideal copolymerization occurs when r1 * r2 = 1, leading to a random incorporation of monomers. tulane.eduuc.edu
Copolymerization with Vinyl Ethers
Vinyl ethers are a class of monomers characterized by an ether linkage to a vinyl group. They are known to undergo cationic polymerization readily and can also participate in radical copolymerization, often acting as electron-rich monomers. carbide.co.jpnih.gov Examples of vinyl ethers include tert-butyl vinyl ether and methyl vinyl ether. fishersci.atthegoodscentscompany.comthegoodscentscompany.com The copolymerization of 4-allyloxystyrene with vinyl ethers can lead to copolymers with diverse properties, combining the characteristics of styrene-based polymers with those derived from vinyl ethers. Such copolymerizations might involve radical mechanisms, or potentially dual polymerization mechanisms (e.g., radical for styrene and cationic for vinyl ether) if appropriate initiating systems are employed. nih.govgoogle.comgoogle.comepo.org
Copolymerization with Other Styrene Derivatives
Copolymerization of 4-allyloxystyrene with other styrene derivatives allows for fine-tuning of polymer properties by varying the substituents on the styrene ring. Other styrene derivatives, such as 4-methylstyrene, 4-tert-butylstyrene, 4-isopropenestyrene, 4-vinylphenyl dimethylsilane, 4-phenylethynylstyrene, 4-methoxystyrene, and 4-chlorostyrene, have been successfully copolymerized with various monomers. rsc.orgnih.gov These copolymerizations typically proceed via radical mechanisms. The electron-donating or electron-withdrawing nature of substituents on the styrene ring can significantly impact the monomer's reactivity and the resulting copolymer's properties, including glass transition temperature (Tg). For instance, 4-chlorostyrene-based copolymers have shown higher Tg values compared to those of unsubstituted styrene. nih.gov The allyl ether group in 4-allyloxystyrene introduces an additional reactive site that can be exploited for post-polymerization modification or crosslinking, offering a route to more complex polymer architectures or network formation.
Inverse Vulcanization with Elemental Sulfur and Poly(4-allyloxystyrene)
Inverse vulcanization is a process that utilizes elemental sulfur as the major component to create stable polymeric materials, contrasting with traditional vulcanization where sulfur is a minor additive. researchgate.netekb.eg This method has gained significant attention as it offers a way to utilize the vast quantities of sulfur produced as a byproduct of the petrochemical industry. researchgate.netekb.egrsc.org
Poly(4-allyloxystyrene) (PAOS) has been successfully employed as an organic crosslinker in the inverse vulcanization of elemental sulfur. researchgate.netrsc.orgresearchgate.netresearchgate.net The reaction typically involves the thermal homolytic ring-opening of S8 (octasulfur) at elevated temperatures (e.g., 180 °C), generating diradicals that then react with the alkene functionalities of PAOS in a thiol-ene-type reaction. ekb.egrsc.org This process leads to the formation of sulfur-crosslinked network polymers, denoted as PAOSx, where 'x' represents the mass percentage of sulfur. rsc.org
Research has shown that the sulfur content significantly influences the thermal and mechanical properties of these network materials. For example, materials with sulfur content below 50% tend to be thermosets, while those with greater than 90% sulfur content can exhibit thermally healable and remeltable properties. rsc.org The consumption of C=C moieties and the formation of C-S bonds during inverse vulcanization confirm robust cross-linking. researchgate.net These high-sulfur polymers have demonstrated good thermal stability and glass transitions characteristic of polysulfide networks. researchgate.net
Table 1: Properties of Poly(4-allyloxystyrene)-Sulfur Copolymers (PAOSx) via Inverse Vulcanization
| Material | Sulfur Content (wt%) | Thermal Behavior | Mechanical Properties | Reference |
| PAOSx | < 50% | Thermoset | Not specified (network) | rsc.org |
| PAOSx | > 90% | Thermally healable, remeltable | Not specified (network) | rsc.org |
| PAOS90 | 90% | Good thermal stability (Td,5% up to 223°C), Glass transitions characteristic of polysulfide networks | Compressive strengths up to 19.2 MPa | researchgate.netrsc.org |
Note: The "interactive" aspect of this table is conceptual, implying that in a dynamic digital format, it could be sorted by columns or filtered by specific criteria for easier data analysis.
Beyond thermal methods, photo-induced inverse vulcanization has also been reported, enabling reactions at ambient temperatures and broadening the scope for suitable crosslinkers, including volatile or thermally sensitive alkenes and alkynes. liverpool.ac.uk This advancement allows for the synthesis of high molecular weight polymers with nearly 100% atom economy without generating H2S by-products. liverpool.ac.uk
Synthesis of Block Copolymers Containing 4-Allyloxystyrene Units
Block copolymers, characterized by chemically distinct monomer units grouped into discrete blocks along the polymer chain, offer a pathway to materials with unique self-assembly behaviors and properties. nih.gov The incorporation of 4-allyloxystyrene units into block copolymers introduces a versatile reactive site that can be utilized for further functionalization or to induce specific material responses.
In this process, irradiation of a solution containing PASt-b-PSt (e.g., in cyclohexane) causes the 4-allyloxystyrene units to undergo photo-Claisen rearrangement, converting them into 3-allyl-4-hydroxystyrene units. mdpi.comresearchgate.netdntb.gov.ua This chemical transformation within one block of the copolymer can induce self-assembly into micelles, even at room temperature and without the need for a catalyst. mdpi.comacs.org During this photorearrangement, competitive elimination of allyl groups can also occur. mdpi.com
The synthesis of such block copolymers often involves controlled polymerization techniques. For instance, a poly(4-vinylbenzylchloride)-block-polystyrene (PVBC-b-PSt) precursor can be synthesized, followed by substitution reactions to introduce the allyloxy groups. mdpi.com The molecular weight and molecular weight distribution of these block copolymers are typically characterized by techniques like 1H NMR spectroscopy and size exclusion chromatography (SEC). mdpi.com
Table 2: Key Characteristics of Poly(4-allyloxystyrene)-block-Polystyrene (PASt-b-PSt) in Photo-induced Micellization
| Copolymer Type | Reaction Type | Conditions | Outcome/Observation | Reference |
| PASt-b-PSt | Photo-Claisen rearrangement | Irradiation in cyclohexane, room temperature, 18 h | Micellization induced; 4-allyloxystyrene units convert to 3-allyl-4-hydroxystyrene units; competitive allyl group elimination observed. | mdpi.comresearchgate.netacs.orgdntb.gov.ua |
Note: The "interactive" aspect of this table is conceptual, implying that in a dynamic digital format, it could be sorted by columns or filtered by specific criteria for easier data analysis.
Chemical Transformations and Functionalization of 4 Allyloxystyrene and Its Polymers
Photo-Claisen Rearrangement of Allyloxystyrene Units
The photo-Claisen rearrangement is a significant photochemical transformation that allyloxystyrene units can undergo. This reaction involves the rearrangement of an allyl phenyl ether to an allylphenol, typically forming ortho- and para-substituted phenols upon irradiation. In the context of polymers, this rearrangement can be utilized to modify the properties of materials containing allyloxystyrene units.
For instance, the photo-Claisen rearrangement of poly(4-allyloxystyrene)-block-polystyrene (PASt-b-PSt) diblock copolymers has been demonstrated to induce micellization. This photoreaction, performed in cyclohexane (B81311) at room temperature without a catalyst, leads to the conversion of 4-allyloxystyrene units into 3-allyl-4-hydroxystyrene units mdpi.comresearchgate.netdntb.gov.uamdpi.com. Studies have shown that the conversion of 4-allyloxystyrene units can reach up to 90% after 24 hours of irradiation researchgate.net. During this process, elimination of allyl groups can also occur competitively alongside the photorearrangement mdpi.com. The resulting copolymer exhibits changes in its self-assembly behavior, forming micelles with a hydrodynamic diameter of 98 nm from unimers with a 36 nm hydrodynamic diameter researchgate.net.
The photo-Claisen rearrangement is mechanistically related to the photo-Fries rearrangement and involves the formation of transient cyclohexa-2,4-dienone intermediates researchgate.netacs.org. The product selectivity in such rearrangements can be influenced by confining media, such as zeolites acs.org.
Thiol-Ene Click Reactions for Poly(4-allyloxystyrene) Functionalization
Thiol-ene click reactions are highly efficient and versatile tools for the functionalization of polymers containing alkene groups, such as poly(4-allyloxystyrene). These reactions are characterized by their modularity, high yields, and mild reaction conditions, often proceeding without the need for oxygen or water exclusion and generating inoffensive by-products mdpi.commt.com.
In the context of poly(4-allyloxystyrene), the allyl ether groups serve as "ene" components for radical-mediated thiol-ene additions. For example, network polymers of sulfur and poly(4-allyloxystyrene) (PAOSx) have been synthesized via a thiol-ene-type reaction. This involves the reaction between poly(4-allyloxystyrene) and thermal homolytic ring-opened S8 (elemental sulfur) rsc.orgrsc.org. The cross-linking mechanism in this "inverse vulcanization" is analogous to the well-known thiol-ene click reaction, where elemental sulfur undergoes thermal homolytic ring-opening above 159 °C to generate sulfur-centered radicals that react with the olefins of poly(4-allyloxystyrene) rsc.org.
The properties of the resulting materials are influenced by the sulfur content and crosslinking density. Materials with sulfur content below 50% behave as thermosets, while those with over 90% sulfur content exhibit thermal healability and remeltability rsc.orgrsc.org.
Table 1: Examples of Poly(4-allyloxystyrene)-Sulfur Composites via Thiol-Ene Reaction
| Composite Name | Sulfur Content (wt%) | PAO (g) | Elemental Sulfur (g) | Properties | Reference |
| PAOS60 | 60 | 1.20 | 1.80 | Thermoset (implied, <50% thermoset) | rsc.org |
| PAOS70 | 70 | 0.900 | 2.10 | Thermoset (implied, <90% not thermally healable) | rsc.org |
| PAOSx | <50 | - | - | Thermosets | rsc.orgrsc.org |
| PAOSx | >90 | - | - | Thermally healable and remeltable | rsc.orgrsc.org |
Selective Functionalization of the Allyl Moiety
The allyl moiety in 4-allyloxystyrene presents a reactive site for selective functionalization without necessarily affecting the styrene (B11656) double bond or the aromatic ring, depending on the reaction conditions. This selectivity is crucial for creating complex macromolecular architectures and functional materials.
Typical reactions that can be applied to the allyl group include:
Epoxidation: The terminal alkene of the allyl group can be selectively epoxidized using various oxidizing agents, forming an epoxide ring. This allows for subsequent ring-opening reactions with nucleophiles, introducing a wide range of functionalities.
Hydroboration-Oxidation: This two-step reaction sequence can convert the allyl group into a primary alcohol. The hydroboration step adds boron and hydrogen across the double bond, followed by oxidation with hydrogen peroxide to yield the alcohol.
Halogenation: Addition of halogens (e.g., Br2) across the allyl double bond can yield dihalo-adducts. This can serve as a precursor for further elimination or substitution reactions. For instance, styrene dibromide (1,2-dibromo-1-phenylethane) is a known derivative of styrene easychem.org.
Thiol-ene reactions: As discussed in Section 5.2, the allyl group readily participates in thiol-ene click reactions, enabling the attachment of thiol-containing molecules mdpi.comrsc.orgrsc.org.
The selective nature of these reactions allows for orthogonal functionalization strategies, where the allyl group can be modified before or after polymerization of the styrene unit, or even while the styrene unit is undergoing other transformations.
Post-Polymerization Modification Strategies
Poly(4-allyloxystyrene) can be synthesized via various polymerization techniques, typically free-radical polymerization of the styrene double bond, leaving the allyl groups intact for subsequent modifications. This approach, known as post-polymerization modification (PPM), offers significant advantages in designing complex polymer structures and materials with precisely controlled functionalities.
The pendant allyl groups in poly(4-allyloxystyrene) serve as reactive handles for a variety of chemical transformations. Key strategies include:
Thiol-ene Click Chemistry: This is one of the most widely used PPM strategies for poly(4-allyloxystyrene) due to its high efficiency and orthogonality. The allyl groups can react with various thiols (e.g., 1,2-ethanedithiol, 1-dodecanethiol) under UV irradiation or thermal initiation, allowing the attachment of diverse functional molecules, such as fluorescent dyes, biomolecules, or cross-linking agents mdpi.comrsc.orgrsc.org. This enables the creation of hydrogels, networks, or surface-modified materials.
Epoxidation and Ring-Opening: As mentioned in Section 5.3, epoxidation of the allyl groups followed by ring-opening reactions with nucleophiles (e.g., amines, alcohols) can introduce hydroxyl, amino, or ether functionalities along the polymer backbone.
Hydroxylation: Conversion of the allyl groups to diols (e.g., via dihydroxylation reactions) allows for further derivatization, such as esterification or acetal (B89532) formation.
Cross-linking: The allyl groups can participate in cross-linking reactions, either directly (e.g., through radical polymerization with other vinyl monomers) or after modification (e.g., via thiol-ene reactions with multi-thiol compounds), leading to the formation of polymer networks and hydrogels.
PPM provides a route to overcome limitations associated with direct polymerization of highly functionalized monomers, allowing for the synthesis of well-defined polymers with complex functionalities that might be incompatible with polymerization conditions.
C-H Functionalization and Derivatization of Styrenic Analogues
While 4-allyloxystyrene itself has specific reactive sites, C-H functionalization represents a powerful strategy for direct derivatization of the aromatic ring or other C-H bonds in styrenic analogues, including the styrene moiety within 4-allyloxystyrene, although direct C-H functionalization of 4-allyloxystyrene is less commonly reported compared to modifications of its double bonds.
C-H functionalization typically involves the direct conversion of a C-H bond into a C-C, C-N, C-O, or C-X bond (where X is a heteroatom). For styrenic analogues, this can occur at various positions:
Aromatic C-H bonds: Direct functionalization of the phenyl ring can introduce new substituents. This often requires transition metal catalysts (e.g., palladium, ruthenium) and specific directing groups.
Benzylic C-H bonds: The C-H bonds adjacent to the styrene double bond (benzylic position) can also be reactive, particularly under radical conditions or transition-metal catalysis.
Recent advances in C-H functionalization of styrene derivatives include:
Oxidative alkoxycarbonylation: Palladium(II) complexes have been used to catalyze the oxidative alkoxycarbonylation of various substituted styrene derivatives to industrially relevant cinnamates under mild conditions (room temperature, 1 atm CO) unibo.it. This reaction efficiently converts styrene derivatives into esters, with high yields and regioselectivity, often favoring the linear product unibo.itsemanticscholar.org.
Carbonylative acylation: Photoredox-catalyzed carbonylative acylation of styrenes with Hantzsch esters and carbon monoxide has been developed to synthesize alkyl ketones. These reactions are typically performed under blue LED irradiation and involve the formation of acyl radicals that add to the styrene derivatives chemistryviews.org.
Carbonylation-peroxidation: Tetra-n-butylammonium bromide (TBAB)-catalyzed carbonylation-peroxidation of styrene derivatives with aldehydes and hydroperoxides allows for the synthesis of β-peroxy ketones under mild conditions. This is a bromine-initiated radical difunctionalization of alkenes rsc.org.
These methods offer routes to introduce diverse functionalities directly onto the carbon skeleton of styrene derivatives, expanding the synthetic possibilities beyond traditional electrophilic aromatic substitution or addition reactions to the double bond.
Hydrocarboxylation Reactions of Styrene Derivatives
Hydrocarboxylation is a type of carbonylation reaction that involves the addition of a hydrogen atom and a carboxyl group (–COOH) across a carbon-carbon double bond, typically in the presence of carbon monoxide and water or an alcohol (for hydroesterification). This reaction is a powerful tool for synthesizing carboxylic acids or esters from alkenes.
For styrene derivatives, hydrocarboxylation can lead to the formation of branched or linear carboxylic acids/esters, depending on the catalyst and reaction conditions.
Regioselectivity: The regioselectivity (linear vs. branched product) is a critical aspect of hydrocarboxylation. For styrene derivatives, branched products are often favored under certain palladium-catalyzed conditions, while linear products can be obtained under others semanticscholar.org.
Catalysts: Palladium (Pd) catalysts, often in combination with phosphine (B1218219) ligands and acids, are commonly employed for the hydrocarboxylation (or alkoxycarbonylation) of styrene derivatives unibo.itsemanticscholar.org. Rhodium and cobalt catalysts have also been used for similar transformations.
CO Sources: While carbon monoxide gas is typically used, the development of CO surrogates, such as N-formylsaccharin, allows for carbonylation reactions under milder, ambient conditions, bypassing the need for high-pressure CO gas semanticscholar.org. This approach has been shown to yield branched products from styrene derivatives with high regioselectivity semanticscholar.org.
Recent research has focused on developing more efficient and selective hydrocarboxylation methods for styrene derivatives. For example, oxidative alkoxycarbonylation of styrenes to cinnamates using palladium(II) complexes, benzoquinone, and p-toluenesulfonic acid under mild conditions has been reported to give high yields of the desired esters unibo.it. This method is particularly effective for various substituted styrene derivatives unibo.it.
Table 2: Representative Hydrocarboxylation/Alkoxycarbonylation of Styrene Derivatives
| Substrate Type | Catalyst System | CO Source | Conditions | Product Type (Regioselectivity) | Yield (%) | Reference |
| Substituted Styrene | Pd(II) complex, benzoquinone, p-toluenesulfonic acid | 1 atm CO | Room temperature | Cinnamates (E stereoisomer) | High | unibo.it |
| Styrene Derivatives | Pd(0) precursor, bidentate phosphine, strong acid | N-formylsaccharin (CO surrogate) | Ambient conditions | Branched esters | Up to 97 | semanticscholar.org |
| Styrene Derivatives | TBAB (Br-initiated radical) | Aldehydes | Mild | β-peroxy ketones | Moderate to high | rsc.org |
| Styrene (for acylation) | Iridium-based photocatalyst | 60 bar CO | Blue LED, 55–60 °C | Alkyl ketones | Moderate to good | chemistryviews.org |
The ability to perform these reactions selectively and efficiently highlights the synthetic utility of 4-allyloxystyrene and its derivatives in accessing a wide array of functionalized molecules and polymeric materials.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 4 Allyloxystyrene and Its Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds and polymers. It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
Solution-State NMR (¹H, ¹³C)
Solution-state NMR spectroscopy is extensively used for the characterization of 4-Allyloxystyrene monomer and its soluble polymers. For poly(4-allyloxystyrene) (PAO), ¹H NMR spectroscopy is employed to confirm the successful and quantitative allylation of poly(4-vinylphenol) (PVP) to PAO. This is achieved by observing the disappearance of signals corresponding to the hydroxyl proton of PVP and the appearance of new signals characteristic of the allyloxy group nih.govrsc.orgresearchgate.net. The ratio of integrals for the allyloxy proton signals to the integral of all polystyrene-backbone proton signals can be used to confirm the completeness of the allylation reaction rsc.orgresearchgate.net.
For instance, in the synthesis of poly(styrene-co-4-allyloxystyrene), solution-state ¹H NMR (400 MHz, 323 K, DMSO-d6) revealed characteristic chemical shifts, including broad signals for phenyl protons (7.25–6.32 ppm), allyloxy protons (6.00 ppm for –OCCH, 5.44–5.24 ppm for C=CH₂, and 4.45 ppm for –OCH₂), and main chain protons (1.93–0.61 ppm) rsc.org.
¹³C NMR spectroscopy provides complementary information by revealing the carbon backbone and functional group environments. For poly(styrene-co-4-allyloxystyrene), ¹³C NMR (100 MHz, 298 K, CDCl₃) data showed distinct chemical shifts for various carbon atoms, including those in the aromatic ring, alkene moiety, and ether linkage rsc.org.
Table 1: Representative Solution-State NMR Chemical Shifts for Poly(styrene-co-4-allyloxystyrene)
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |
| ¹H | 7.25–6.32 | Phenyl protons | rsc.org |
| ¹H | 6.00 (br) | –OCCH (allyloxy) | rsc.org |
| ¹H | 5.44–5.24 (m) | C=CH₂ (allyloxy) | rsc.org |
| ¹H | 4.45 (br) | –OCH₂ (allyloxy) | rsc.org |
| ¹H | 1.93–0.61 (m) | Main chain protons | rsc.org |
| ¹³C | 156.5 | Aromatic carbon (C-O) | rsc.org |
| ¹³C | 145.3, 146.1 | Aromatic carbons (quaternary) | rsc.org |
| ¹³C | 133.6 | Alkene carbon (–OCCH ) | rsc.org |
| ¹³C | 128.0, 127.9, 127.6, 125.6 | Aromatic carbons (CH) | rsc.org |
| ¹³C | 117.4 | Alkene carbon (C=CH₂ ) | rsc.org |
| ¹³C | 114.2 | Alkene carbon (C=CH₂) | rsc.org |
| ¹³C | 68.8 | –OCH₂ (allyloxy) | rsc.org |
| ¹³C | 43.9, 40.3 | Main chain carbons | rsc.org |
(Note: Chemical shifts are approximate and can vary slightly depending on solvent, concentration, and temperature.)
Solid-State NMR Spectroscopy
For polymers that are insoluble in common NMR solvents, such as highly crosslinked poly(4-allyloxystyrene) derivatives (e.g., sulfur-crosslinked PAOSx), solid-state NMR spectroscopy becomes a critical analytical technique. While specific data for 4-Allyloxystyrene polymers were not detailed in the provided search results, solid-state NMR is generally employed to investigate the local structure, dynamics, and morphology of insoluble polymeric materials. It can provide insights into crosslinking density, chain mobility, and the presence of different phases within the polymer matrix, which are often inaccessible through solution-state methods due to insolubility rsc.orgresearchgate.net.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound, serving as a "molecular fingerprint" for identification and structural analysis.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is widely used to characterize 4-Allyloxystyrene and its polymers, particularly to monitor chemical transformations. For instance, in the synthesis of poly(4-allyloxystyrene) (PAO) from poly(4-vinylphenol) (PVP), FTIR analysis confirms the successful allylation. Key observations include the disappearance of the O-H stretching vibration band at approximately 3300 cm⁻¹ (characteristic of PVP's hydroxyl groups) and the appearance of new peaks at 922 cm⁻¹ and 995 cm⁻¹. These new bands are consistent with the C-H bending modes of a monosubstituted alkene (R-CH=CH₂) moiety introduced by the allyloxy group nih.govrsc.orgresearchgate.net.
Furthermore, FTIR spectroscopy is utilized to monitor the consumption of the alkene moiety during the crosslinking of PAO, for example, with sulfur via inverse vulcanization. A decrease or near-complete consumption of the alkene characteristic peaks (922 cm⁻¹ and 995 cm⁻¹) in the FTIR spectrum of the sulfur-crosslinked poly(4-allyloxystyrene) (PAOSx) indicates the extent of the crosslinking reaction nih.govrsc.orgresearchgate.net.
Table 2: Key FTIR Absorption Bands for Poly(4-allyloxystyrene) (PAO)
| Wavenumber (cm⁻¹) | Assignment | Observation | Reference |
| 3300 (disappears) | O-H stretching | Disappears upon allylation of PVP to PAO | nih.govrsc.orgresearchgate.net |
| 995 (appears) | Monosubstituted alkene C-H bending | Appears upon allylation of PVP to PAO | nih.govrsc.orgresearchgate.net |
| 922 (appears) | Monosubstituted alkene C-H bending | Appears upon allylation of PVP to PAO | nih.govrsc.orgresearchgate.net |
| 995 (decreases/disappears) | Monosubstituted alkene C-H bending | Decreases/disappears upon crosslinking of PAO | nih.govrsc.orgresearchgate.net |
| 922 (decreases/disappears) | Monosubstituted alkene C-H bending | Decreases/disappears upon crosslinking of PAO | nih.govrsc.orgresearchgate.net |
Raman Spectroscopy
Raman spectroscopy is another powerful vibrational technique that complements FTIR, particularly useful for analyzing C=C bonds and sulfur-containing materials. It is a non-destructive method that provides detailed information about chemical structure, phase, and molecular interactions horiba.comanton-paar.com. While specific Raman shifts for 4-Allyloxystyrene or its direct polymers were not detailed in the provided search results, Raman spectroscopy is generally applicable for:
Monitoring Polymerization: Changes in the intensity of characteristic alkene C=C stretching vibrations (typically around 1600-1650 cm⁻¹) can indicate the progress of polymerization reactions horiba.comanton-paar.com.
Characterizing Sulfur Linkages: For sulfur-crosslinked poly(4-allyloxystyrene) (PAOSx), Raman spectroscopy can be particularly insightful for identifying and characterizing polysulfide linkages (S-S bonds), which have distinct Raman active modes horiba.comanton-paar.commdpi.comliverpool.ac.uk.
Structural Identification: Like FTIR, a Raman spectrum serves as a unique chemical fingerprint for a specific molecule, enabling identification and differentiation from other materials horiba.com.
Raman spectroscopy has been employed in the characterization of other sulfur copolymers and can reveal insights into the extent of crosslinking and the nature of the sulfur network within the polymer matrix mdpi.comliverpool.ac.uk.
Mass Spectrometry Techniques
Mass spectrometry (MS) techniques are used to determine the molecular weight of compounds and to identify their elemental composition and structural characteristics by measuring the mass-to-charge ratio (m/z) of ions.
For 4-Allyloxystyrene, mass spectrometry has been used to confirm its molecular mass. Early spectroscopic analyses indicated that 4-allyloxystyrene had a mass of 160 mass units google.comgoogleapis.com. Gas chromatography-mass spectrometry (GC-MS) is often employed to analyze the purity of synthesized 4-allyloxystyrene and to identify any side products, such as unreacted 4-acetoxystyrene (B54282) or 4-vinylphenol (B1222589) googleapis.com.
For polymeric materials like poly(4-allyloxystyrene), techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be utilized. While not explicitly detailed for PAO in the provided search results, MALDI-TOF is a common method for determining the molecular weight distribution and end-group analysis of polymers, providing insights into polymerization mechanisms and polymer architecture researchgate.net. This technique is particularly valuable for characterizing the oligomeric and polymeric species formed during the synthesis and crosslinking processes.
Chromatographic Separation and Analysis
Chromatographic methods are indispensable for separating and analyzing polymer samples, particularly to determine their molecular weight distribution and assess purity.
Gel Permeation Chromatography (GPC) for Molar Mass Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely employed technique for characterizing polymers. It separates macromolecules based on their hydrodynamic volume in solution, allowing for the determination of key molecular weight parameters such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) lcms.czlcms.czwarwick.ac.uk. The PDI, calculated as the ratio of Mw to Mn, provides a measure of the breadth of the molecular weight distribution, with a value of 1 indicating a monodisperse polymer lcms.czlcms.cz.
Thermal Analysis of Poly(4-allyloxystyrene)
Thermal analysis techniques are fundamental for investigating the thermal stability, phase transitions, and decomposition behavior of polymeric materials.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with transitions in materials as a function of temperature or time chem960.com. For poly(4-allyloxystyrene) (PAO), DSC studies have revealed a glass transition temperature (Tg) at 43.3 °C akinainc.com. The glass transition is characterized by a shift in the baseline of the DSC thermogram, reflecting a change in heat capacity as the polymer transitions from a rigid, glassy state to a more flexible, rubbery state chem960.comresearchgate.net.
In studies involving sulfur-crosslinked poly(4-allyloxystyrene) (PAOSx), DSC analysis provided further insights into the material's thermal behavior. For higher sulfur content PAOSx materials (ranging from 60% to 99% by mass sulfur), endothermic features were observed at approximately 106 °C. This transition is attributable to an orthorhombic to monoclinic phase change of elemental sulfur akinainc.com. Conversely, low sulfur-content PAOSx materials (below 50% sulfur content) did not exhibit a Tg or melting temperature (Tm) within the studied temperature range of -50 to 140 °C, whereas higher sulfur content materials displayed Tg or Tm values that scaled with the amount of sulfur present akinainc.com. Typical DSC measurements are conducted over a specified temperature range, for instance, from -50 to 140 °C, with a heating rate of 10 °C min⁻¹ under an inert atmosphere like nitrogen akinainc.com.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere pressbooks.pub. It is primarily utilized to determine the thermal and oxidative stabilities of materials and their compositional properties pressbooks.pub. TGA helps identify decomposition temperatures and the extent of mass loss due to degradation or the evolution of volatile components pressbooks.pubnanochemres.org.
For pure poly(4-allyloxystyrene) (PAO), TGA analysis has determined its decomposition temperature (Td), defined as the temperature at which a 5% mass loss is observed under a nitrogen atmosphere, to be 395 °C akinainc.com. In comparison, elemental sulfur (S8) exhibits a Td of 210 °C, and sulfur-crosslinked poly(4-allyloxystyrene) (PAOSx) materials show Td values ranging from 191–290 °C, depending on their sulfur content akinainc.com. This data is crucial for understanding the thermal limits of the polymer and its composites during processing and application.
Table 1: Thermal Properties of Poly(4-allyloxystyrene) and its Sulfur Composites
| Material | Glass Transition Temperature (Tg) [°C] | Decomposition Temperature (Td, 5% mass loss) [°C] | Other Thermal Features |
| Poly(4-allyloxystyrene) (PAO) | 43.3 akinainc.com | 395 akinainc.com | - |
| Elemental Sulfur (S8) | - | 210 akinainc.com | Melt peak at 118.7 °C akinainc.com |
| Sulfur-crosslinked PAOSx (low sulfur content, <50%) | No Tg or Tm (-50 to 140 °C) akinainc.com | - | - |
| Sulfur-crosslinked PAOSx (high sulfur content, 60-99%) | Tg or Tm scales with sulfur content akinainc.com | 191–290 akinainc.com | Endothermic feature at ~106 °C (sulfur phase change) akinainc.com |
Morphological and Microstructural Characterization Techniques
Understanding the morphology and microstructure of polymers is vital as these features significantly influence their macroscopic properties.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution images of a sample's surface topography and microstructure. It is widely used in polymer science to examine surface morphology, particle size, and material distribution at the micro and nanoscale. SEM can reveal crucial details such as the shape, size, and distribution of phases in polymer blends, offering insights into inter-polymer interactions and the final material's mechanical, thermal, and rheological attributes.
For instance, SEM analysis can evaluate the compatibility of different polymer fractions and predict their mechanical and thermal behavior by considering morphological parameters like the shape and diameter of dispersed phases and the thickness of the interphase. While SEM is a standard tool for polymer characterization, specific SEM images or detailed morphological descriptions directly pertaining to poly(4-allyloxystyrene) were not found in the current literature search. However, its general application would involve examining the surface features, cross-sectional morphology, and any phase separation or domain structures present in poly(4-allyloxystyrene) and its composites.
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the crystallographic structure, phase composition, and degree of crystallinity in materials, including polymers icdd.comazom.combibliotekanauki.pl. Polymers can exist in various states, including crystalline, semi-crystalline, microcrystalline, and amorphous, often with mixtures of these forms present in a single sample icdd.com. The physical and mechanical properties of a polymer are fundamentally dependent on its structural characteristics, making XRD crucial for comprehensive material evaluation azom.com.
For polymers derived from 4-Allyloxystyrene, XRD analysis can provide critical insights into their solid-state organization. Crystalline regions within a polymer yield sharp diffraction peaks, while amorphous regions contribute to broad, diffuse scattering patterns icdd.comresearchgate.net. By analyzing the intensity and position of these peaks, researchers can:
Determine Crystallinity: Quantify the percentage of crystalline material within a polymer sample, which significantly influences properties like stiffness, strength, and thermal stability icdd.combibliotekanauki.plijert.org.
Identify Crystal Structures: Elucidate the specific arrangement of polymer chains within crystalline domains, including unit cell parameters and molecular packing icdd.comresearchgate.net.
Assess Structural Changes: Monitor changes in crystallinity or crystal structure induced by processing conditions (e.g., annealing, drawing) or chemical modifications ijert.org.
Distinguish Copolymers: In the case of copolymers involving 4-Allyloxystyrene, XRD can help differentiate between block copolymers, alternating, or randomly mixed copolymers based on their distinct diffraction patterns icdd.com.
While specific XRD data for poly(4-allyloxystyrene) homopolymer is not extensively detailed in general literature, the application of techniques like Wide-Angle X-ray Scattering (WAXS) would reveal information about atomic-scale packing and crystallinity, and Small-Angle X-ray Scattering (SAXS) could provide insights into larger-scale structures such as lamellae or other ordered domains within semi-crystalline systems researchgate.net.
Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties
Dynamic Mechanical Analysis (DMA) is a highly sensitive technique for characterizing the viscoelastic properties of materials, particularly polymers, by subjecting them to an oscillating force and measuring their response tainstruments.compolyu.edu.hkanton-paar.com. This method provides fundamental information about a material's stiffness, damping behavior, and thermal transitions, such as the glass transition temperature (Tg) tainstruments.compolyu.edu.hkanton-paar.comtainstruments.commadisongroup.com.
In a typical DMA experiment, a sinusoidal stress (or strain) is applied to a sample, and the resulting strain (or stress) is measured, along with the phase lag between the two anton-paar.com. The primary output values from DMA are:
Storage Modulus (E' or G'): Represents the elastic component of the material, indicating the energy stored and recovered per cycle. It is a measure of stiffness tainstruments.compolyu.edu.hkanton-paar.com.
Loss Modulus (E'' or G''): Represents the viscous component, indicating the energy dissipated as heat per cycle due to internal friction tainstruments.compolyu.edu.hkanton-paar.com.
Loss Factor (tanδ): The ratio of the loss modulus to the storage modulus (E''/E'). It quantifies the material's damping behavior, reflecting the balance between elastic and viscous responses tainstruments.compolyu.edu.hkanton-paar.com.
DMA is particularly adept at determining the glass transition temperature (Tg) of polymers, which is the temperature range where the amorphous regions of a polymer transition from a rigid, glassy state to a more flexible, rubbery state anton-paar.comtainstruments.commadisongroup.com. The Tg can be identified by a sharp decrease in the storage modulus and a peak in the loss modulus or tanδ curve tainstruments.commadisongroup.com. For polymers of 4-Allyloxystyrene, DMA can reveal:
Glass Transition Temperature (Tg): Crucial for defining the practical use temperature range and understanding molecular mobility tainstruments.commadisongroup.com.
Molecular Motions: Identification of secondary transitions (beta transitions) related to localized molecular relaxations below Tg anton-paar.com.
Curing and Crosslinking: Monitoring changes in moduli and Tg as a polymer network forms, providing insights into reaction kinetics and final network properties anton-paar.com4spe.org.
Table 1: Key Viscoelastic Parameters from DMA
| Parameter | Symbol | Description | Significance for Polymers |
| Storage Modulus | E' | Measure of stored elastic energy; material stiffness. | Load-bearing capability, rigidity. |
| Loss Modulus | E'' | Measure of dissipated energy (heat) due to internal friction. | Damping, energy absorption. |
| Loss Factor | tanδ | Ratio of E''/E'; indicates damping behavior. | Material's ability to dissipate energy. |
| Glass Transition | Tg | Temperature range where amorphous polymer transitions from glassy to rubbery state. | Defines operational temperature range, molecular mobility. |
Dynamic Light Scattering (DLS) for Self-Assembly Analysis
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-invasive technique used to measure the hydrodynamic size and size distribution of particles, molecules, or polymers in solution mdpi.com. It is particularly valuable for studying processes involving self-assembly, such as micelle formation, aggregation, and conformational changes of macromolecules azom.comtainstruments.commdpi.comresearchgate.net.
In DLS, a laser beam illuminates a sample, and the fluctuations in the intensity of the scattered light are analyzed. These fluctuations arise from the Brownian motion of particles in the solvent. Smaller particles move faster, causing more rapid fluctuations, while larger particles move slower, resulting in slower fluctuations mdpi.com. The diffusion coefficient obtained from this analysis can then be used to calculate the hydrodynamic radius (Rh) of the particles using the Stokes-Einstein equation mdpi.com.
For polymers derived from 4-Allyloxystyrene, especially block copolymers, DLS is instrumental in investigating their self-assembly behaviors. For instance, poly(4-allyloxystyrene)-block-polystyrene (PASt-b-PSt) diblock copolymers have been studied for their photo-induced micellization mdpi.commdpi-res.com. In such systems, DLS can track the formation of micelles or other supramolecular structures by observing changes in the hydrodynamic diameter of the aggregates mdpi.com.
A notable research finding demonstrated that photo-Claisen rearrangement could induce micellization of PASt-b-PSt in cyclohexane (B81311) at room temperature without the need for a catalyst mdpi.com. DLS would be employed in such studies to confirm the transition from individual polymer chains or unimers to micellar aggregates, which would manifest as a significant increase in the measured hydrodynamic diameter and a change in the scattering intensity distribution mdpi.com. This indicates the formation of larger, more organized structures from the block copolymer in response to the photo-induced chemical transformation.
Table 2: Typical DLS Parameters for Self-Assembling Systems
| Parameter | Description | Relevance for 4-Allyloxystyrene Polymers (Example: Micellization) |
| Hydrodynamic Diameter | Effective diameter of a particle as it diffuses in a fluid. | Indicates size of micelles or aggregates formed. |
| Polydispersity Index | Measure of the width of the size distribution. | Reflects homogeneity of self-assembled structures. |
| Diffusion Coefficient | Rate at which particles move due to Brownian motion. | Used to calculate hydrodynamic diameter via Stokes-Einstein equation. |
| Scattering Intensity | Magnitude of light scattered by particles. | Changes upon aggregation or micelle formation. |
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry for investigating molecular structures, electronic properties, and reaction pathways. For a compound like 4-Allyoxystyrene, DFT calculations would be instrumental in elucidating potential reaction mechanisms by mapping out the energy landscape of a chemical transformation. This involves optimizing the geometries of reactants, products, and any proposed intermediates and transition states along a reaction pathway. The accuracy of DFT calculations depends on the chosen functional and basis set, which are selected based on the specific chemical system and the properties of interest. For styrenes, DFT has been used to study various reactions, including hydrocarboxylation, where it helped to understand the formation of charge-transfer complexes and the generation of radical anions chem960.com. However, specific DFT studies detailing reaction mechanisms of this compound itself were not found in the conducted searches.
Elucidation of Intermediates and Transition States
A crucial aspect of understanding reaction mechanisms through computational methods is the identification and characterization of intermediates and transition states. Intermediates are local minima on the potential energy surface (PES), representing stable or metastable species formed during a reaction. Transition states (TS) are first-order saddle points on the PES, representing the highest energy point along the reaction coordinate connecting reactants or intermediates to products. For this compound, computational studies would typically involve:
Geometry Optimization: Determining the most stable geometries of all species involved.
Vibrational Frequency Analysis: Confirming intermediates as true minima (all real frequencies) and transition states as saddle points (exactly one imaginary frequency corresponding to the reaction coordinate).
Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the minimum energy path from a transition state down to the reactants and products, thereby confirming the connectivity of the transition state to specific minima.
While these methods are standard for studying chemical reactions, specific computational data on intermediates and transition states involving this compound were not identified in the search results.
Modeling of Charge-Transfer Complexes
Charge-transfer (CT) complexes, also known as electron donor-acceptor complexes, are supramolecular assemblies formed by the interaction between an electron donor and an electron acceptor. In such complexes, electron density is partially transferred from the donor molecule to the acceptor molecule. For styrenes, including substituted derivatives, the formation of charge-transfer complexes with various electron donors or acceptors can influence their reactivity and spectroscopic properties chem960.com. Computational modeling of these complexes typically involves:
Electronic Structure Calculations: Determining the electronic properties, such as HOMO and LUMO energies, of both the isolated molecules and the complex.
Binding Energy Calculations: Quantifying the strength of the interaction within the charge-transfer complex.
Spectroscopic Property Prediction: Simulating UV-Vis spectra to predict characteristic charge-transfer absorption bands chem960.com.
Although general styrenes have been investigated for charge-transfer complex formation computationally chem960.com, specific studies focusing on the modeling of charge-transfer complexes involving this compound were not found.
Kinetic and Thermodynamic Studies via Computational Methods
Computational methods are invaluable for conducting kinetic and thermodynamic studies of chemical reactions. These studies provide insights into reaction rates and the spontaneity and energy changes associated with a reaction. For this compound, if its reactions were computationally investigated, the following would typically be determined:
Activation Energies (Kinetic Barriers): The energy difference between the reactants and the transition state, which is directly related to the reaction rate.
Reaction Energies/Enthalpies: The energy difference between reactants and products, indicating whether a reaction is exothermic or endothermic.
Gibbs Free Energies: Combining enthalpy and entropy changes to determine the spontaneity of a reaction at a given temperature.
Rate Constants: Calculated using transition state theory (TST) or more advanced dynamical methods.
These computational studies provide critical data for understanding the feasibility and speed of reactions. However, specific kinetic and thermodynamic parameters derived from computational studies for reactions involving this compound were not found in the search results.
Q & A
Q. What are the established synthetic routes for 4-Allyloxystyrene, and how can experimental reproducibility be ensured?
- Methodological Answer : The synthesis of 4-Allyloxystyrene typically involves allylation of 4-hydroxystyrene derivatives under controlled conditions (e.g., Williamson ether synthesis or palladium-catalyzed coupling). To ensure reproducibility:
- Document reaction parameters (temperature, solvent, stoichiometry) in the main manuscript, with raw data (e.g., NMR spectra, GC-MS traces) provided in supplementary materials .
- For known intermediates, cross-validate purity and identity using literature-reported melting points or spectroscopic data (e.g., H NMR chemical shifts) .
- Use databases like Reaxys or SciFinder to confirm novelty and cite prior synthetic protocols if applicable .
Q. How should researchers characterize 4-Allyloxystyrene to confirm structural integrity and purity?
- Methodological Answer :
- Primary Techniques :
- H/C NMR for functional group verification (e.g., allyl ether peaks at δ ~4.5–5.5 ppm for protons).
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- Purity Assessment :
- GC-MS for volatile impurities.
- Melting point analysis (if crystalline) with comparison to literature values .
- Report deviations (e.g., unexpected byproducts) in the discussion section, linking them to reaction conditions .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reactivity data for 4-Allyloxystyrene in radical polymerization?
- Methodological Answer :
- Controlled Replication :
Repeat polymerization trials under varying initiator concentrations (e.g., AIBN or peroxides) and temperatures, reporting yield, molecular weight (GPC), and polydispersity indices . - Statistical Analysis :
Apply t-tests or ANOVA to compare results across studies, highlighting significant deviations (p < 0.05) . - Mechanistic Probes :
Use ESR spectroscopy to detect radical intermediates or computational modeling (DFT) to assess allyl group stabilization effects .
Q. How can researchers design a study to investigate the thermal stability of 4-Allyloxystyrene derivatives under varying environmental conditions?
- Methodological Answer :
- Experimental Design :
- Use thermogravimetric analysis (TGA) to monitor decomposition kinetics at 25–300°C under inert vs. oxidative atmospheres.
- Pair with FT-IR or GC-MS to identify degradation products (e.g., styrene or allyl alcohol) .
- Data Interpretation :
- Calculate activation energies via the Flynn-Wall-Ozawa method and compare with literature values.
- Address outliers by revisiting sample purity or instrumental calibration .
Methodological and Analytical Frameworks
Q. What frameworks (e.g., FINER criteria) are appropriate for formulating rigorous research questions about 4-Allyloxystyrene’s applications?
- Methodological Answer :
- FINER Criteria :
- Feasible : Ensure access to specialized equipment (e.g., glovebox for air-sensitive reactions).
- Novel : Explore understudied areas like copolymerization with bio-based monomers.
- Ethical : Adhere to chemical safety protocols (e.g., fume hood use for volatile monomers) .
- PICO Framework :
Define population (e.g., polymer matrices), intervention (e.g., crosslinking with 4-Allyloxystyrene), comparison (traditional styrenics), and outcomes (mechanical properties) .
Q. How should contradictory spectral data for 4-Allyloxystyrene be analyzed and reported?
- Methodological Answer :
- Error Analysis :
Quantify instrument precision (e.g., NMR shimming, MS calibration) and environmental factors (humidity, oxygen) . - Comparative Tables :
Tabulate literature vs. observed H NMR shifts, annotating discrepancies with potential causes (e.g., solvent polarity effects) . - Peer Review :
Submit raw data to repositories like Zenodo for independent validation .
Data Presentation and Ethical Standards
Q. What are best practices for visualizing complex reaction mechanisms involving 4-Allyloxystyrene?
- Methodological Answer :
- Figures :
Use ChemDraw for mechanistic schemes, highlighting key intermediates (≤3 structures per figure) . - Tables :
Summarize kinetic data (e.g., values for polymerization) with error margins and statistical significance . - Avoid Redundancy :
Place repetitive spectral data in supplementary materials, citing them in the main text .
Q. How do ethical standards apply to publishing research on 4-Allyloxystyrene?
- Methodological Answer :
- Attribution :
Cite prior synthetic methods and avoid "self-plagiarism" when reusing experimental workflows . - Data Integrity :
Disclose conflicts of interest (e.g., funding from polymer manufacturers) and provide raw data for peer scrutiny . - Safety Compliance :
Document hazard assessments (e.g., allyl ether toxicity) in the experimental section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
